molecular formula C7H4N4O B11919895 2H-Imidazo[4,5-D]oxazolo[5,4-B]pyridine CAS No. 807364-33-6

2H-Imidazo[4,5-D]oxazolo[5,4-B]pyridine

Cat. No.: B11919895
CAS No.: 807364-33-6
M. Wt: 160.13 g/mol
InChI Key: MSFJGXLEMGBVRF-UHFFFAOYSA-N
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Description

2H-Imidazo[4,5-D]oxazolo[5,4-B]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused ring structure, which includes imidazole, oxazole, and pyridine rings. The unique arrangement of these rings endows the compound with distinct chemical and biological properties, making it a valuable target for synthesis and application in various scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Imidazo[4,5-D]oxazolo[5,4-B]pyridine typically involves the construction of the fused ring system through a series of cyclization reactions. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization to form the target compound . Another approach includes the use of 2-chloro-3-nitropyridine as a starting material, which undergoes nucleophilic substitution and subsequent cyclization .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of high-yielding reactions, environmentally benign solvents, and efficient purification techniques to ensure the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 2H-Imidazo[4,5-D]oxazolo[5,4-B]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Mechanism of Action

The mechanism of action of 2H-Imidazo[4,5-D]oxazolo[5,4-B]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2H-Imidazo[4,5-D]oxazolo[5,4-B]pyridine is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and functional materials.

Properties

CAS No.

807364-33-6

Molecular Formula

C7H4N4O

Molecular Weight

160.13 g/mol

IUPAC Name

5-oxa-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,6,8,10-pentaene

InChI

InChI=1S/C7H4N4O/c1-4-5(10-2-9-4)6-7(8-1)12-3-11-6/h1-2H,3H2

InChI Key

MSFJGXLEMGBVRF-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C3=NC=NC3=CN=C2O1

Origin of Product

United States

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